molecular formula C20H21NO5 B13507186 4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid

4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid

Cat. No.: B13507186
M. Wt: 355.4 g/mol
InChI Key: SEARRNZGNPQSRI-UHFFFAOYSA-N
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Description

4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid is a chemical compound with the molecular formula C20H21NO4 and a molecular weight of 339.39 g/mol . This compound is characterized by the presence of a benzyloxycarbonyl group attached to a piperidine ring, which is further connected to a benzoic acid moiety. It is used in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common method involves the reaction of piperidine with benzyl chloroformate to introduce the benzyloxycarbonyl group. This intermediate is then reacted with 4-hydroxybenzoic acid under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, allowing selective reactions at other sites of the molecule. The piperidine ring can interact with various receptors or enzymes, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C20H21NO5

Molecular Weight

355.4 g/mol

IUPAC Name

4-(1-phenylmethoxycarbonylpiperidin-4-yl)oxybenzoic acid

InChI

InChI=1S/C20H21NO5/c22-19(23)16-6-8-17(9-7-16)26-18-10-12-21(13-11-18)20(24)25-14-15-4-2-1-3-5-15/h1-9,18H,10-14H2,(H,22,23)

InChI Key

SEARRNZGNPQSRI-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1OC2=CC=C(C=C2)C(=O)O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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